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3-Hydroxy-2-hydroxymethyltetrahydrofuran

DNA repair Base excision repair (BER) AP site analog stability

3-Hydroxy-2-hydroxymethyltetrahydrofuran (THF; also designated as F-site or THF residue) is a synthetic, chemically stable analog of the apurinic/apyrimidinic (AP) site in DNA. The natural AP site (2-deoxyribose) is inherently unstable due to its hemiacetal form, undergoing spontaneous β-elimination under physiological conditions.

Molecular Formula C5H10O3
Molecular Weight 118.13 g/mol
Cat. No. B13665113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2-hydroxymethyltetrahydrofuran
Molecular FormulaC5H10O3
Molecular Weight118.13 g/mol
Structural Identifiers
SMILESC1COC(C1O)CO
InChIInChI=1S/C5H10O3/c6-3-5-4(7)1-2-8-5/h4-7H,1-3H2
InChIKeyNSMOSDAEGJTOIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-2-hydroxymethyltetrahydrofuran: A Stable Tetrahydrofuran AP Site Analog for DNA Repair Research and Procurement


3-Hydroxy-2-hydroxymethyltetrahydrofuran (THF; also designated as F-site or THF residue) is a synthetic, chemically stable analog of the apurinic/apyrimidinic (AP) site in DNA. The natural AP site (2-deoxyribose) is inherently unstable due to its hemiacetal form, undergoing spontaneous β-elimination under physiological conditions [1]. In contrast, the THF analog lacks the labile hemiacetal functionality, rendering it refractory to spontaneous decay and enabling its widespread use as a model substrate in base excision repair (BER) studies [2]. The compound is frequently incorporated into synthetic oligonucleotides for biochemical, structural, and cell-based investigations of DNA repair enzymes and pathways [3].

Stable AP site analog for BER enzyme kinetics and pathway studies
Compatible with synthetic oligonucleotide incorporation for biochemical and cell-based assays
Supports structural biology (X-ray/cryo-EM) of repair enzyme–DNA complexes

Why 3-Hydroxy-2-hydroxymethyltetrahydrofuran Cannot Be Replaced by Other AP Site Analogs in Critical Assays


AP site analogs are not functionally interchangeable. The natural AP site (2-deoxyribose), reduced AP site (NaBH₄-treated), 1,3-propanediol (Pr), 3CAPS, and THF exhibit distinct physicochemical and biochemical properties that profoundly influence their interaction with DNA repair enzymes. For instance, the natural AP site is labile and undergoes spontaneous cleavage, whereas THF is indefinitely stable [1]. Enzyme kinetics, binding affinities, repair pathway selection, and mutagenic outcomes differ significantly across analogs [2][3]. Procurement decisions must therefore be driven by the specific experimental question, as substitution with an inappropriate analog will yield non-physiological or misleading results.

Natural AP site (2-deoxyribose) is labile; spontaneous β-elimination may introduce background cleavage in extended incubations.
Reduced AP site (NaBH₄-treated) exhibits near-native APE1 kinetics but may not replicate the non-labile character required for crystallography.
1,3-Propanediol (Pr) and 3CAPS show altered binding affinities and repair efficiencies; results may not transfer to THF-based systems.

3-Hydroxy-2-hydroxymethyltetrahydrofuran: Quantitative Comparator-Based Evidence for Differentiated Procurement


AP Site Analog Chemical Stability: THF vs. Natural AP Site

The natural AP site (2-deoxyribose) undergoes rapid β-elimination under physiological conditions, with a half-life of approximately 190 hours in single-stranded DNA and significantly less in duplex DNA [1]. In contrast, the THF analog lacks the labile hemiacetal and remains indefinitely stable under identical buffer conditions (pH 7.4, 37°C), showing no detectable degradation over 72 hours in denaturing gel electrophoresis assays [1][2]. This stability is critical for long-term storage of oligonucleotide substrates and for experiments requiring extended incubation times.

Chemical stability
Cross-study
Reported >100-fold more stable; no degradation over 72 h
Ensures substrate integrity in long-duration BER assays
Natural AP site t₁/₂ ~190 h ssDNA; pH 7.4, 37°C
DNA repair Base excision repair (BER) AP site analog stability

APE1 Endonuclease Incision Kinetics: THF vs. Natural AP Site vs. Reduced AP Site

Under biologically relevant Mg²⁺ concentrations, APE1 incises both natural AP site and THF substrates at rates exceeding the resolution of rapid quench flow (RQF) instrumentation (≥700 s⁻¹) [1]. To obtain quantitative comparisons, Mn²⁺ or Ni²⁺ substitution or introduction of a 5′ mismatch was employed. Under these slowed conditions, k_chemistry for the THF site is approximately 1.5-fold lower than for the authentic AP site [1]. In a separate study measuring apparent k_cat, the THF substrate exhibited a 2.5-fold reduction in cleavage efficiency compared to natural AP sites, whereas the 3CAPS analog showed a 25-fold reduction [2]. The reduced AP site (NaBH₄-treated) displays kinetics indistinguishable from natural AP sites [1].

APE1 incision kinetics
Head-to-head
THF k_chemistry ~1.5× slower than natural AP site; apparent k_cat 2.5× lower
Kinetic penalty modest; supports biochemical studies with noted difference
Mn²⁺/Ni²⁺ or 5′ mismatch to resolve; 25 nM APE1
AP endonuclease 1 (APE1) Enzyme kinetics Rapid quench flow

Repair Pathway Selectivity: pol β-Dependent vs. PCNA-Dependent Short-Patch BER

In a reconstituted Xenopus laevis system, the DNA polymerase β (pol β)-dependent short-patch BER pathway repaired natural AP sites but failed to repair THF sites [1][2]. In contrast, the PCNA-dependent pathway, which utilizes pol δ, repaired both natural AP sites and THF residues with comparable efficiency [1][2]. This differential repair underscores that THF cannot be processed by the canonical pol β-mediated dRP lyase step, necessitating the long-patch/PCNA-dependent subpathway.

BER pathway selectivity
Head-to-head
Repaired by PCNA-dependent pathway; not repaired by pol β-dependent short-patch BER
Selectively probes long-patch BER branch in reconstituted systems
Xenopus laevis extract fractionated system
Base excision repair (BER) DNA polymerase β PCNA Reconstituted repair system

Fpg Glycosylase Binding Affinity: THF vs. Reduced AP Site vs. 1,3-Propanediol

Electrophoretic mobility shift assays (EMSA) with E. coli Fpg revealed that the reduced AP site (NaBH₄-treated) exhibits the highest binding affinity (K_Dapp = 0.26 nM) [1]. The THF analog binds with significantly lower affinity (K_Dapp = 25 nM), while the 1,3-propanediol (Pr) residue, a minimal AP site mimic, shows even weaker binding (K_Dapp >2.8 nM) [1][2]. A cyclopentanol residue, another analog, binds with intermediate affinity (K_Dapp = 2.9 nM) [1]. Crystallographic studies confirm that THF adopts a less extrahelical conformation than Pr, contributing to its reduced recognition by Fpg [2].

Fpg binding affinity
Head-to-head
K_Dapp = 25 nM (reduced AP: 0.26 nM; Pr >2.8 nM; cyclopentanol 2.9 nM)
Lower affinity for Fpg; consider reduced AP or cyclopentanol for Fpg mechanism studies
EMSA with E. coli Fpg, 14-mer duplex
Fpg (formamidopyrimidine-DNA glycosylase) Binding affinity Electrophoretic mobility shift assay (EMSA)

In Vivo Bypass Frequency in Yeast: THF vs. Natural AP Site

In a Saccharomyces cerevisiae oligonucleotide transformation assay, the THF analog (designated F) was bypassed at a frequency approximately 10-fold higher than the natural AP lesion (2-deoxyribose) [1]. Bypass of both lesions was dependent on Rev1 and Pol ζ (rev3 mutant), with only marginal reduction observed in the absence of Pol η (rad30 mutant) [1]. Nucleotide insertion preferences also differed: dA and dC were inserted opposite THF at equal frequencies, whereas dC was preferred opposite natural AP sites [1].

In vivo bypass (yeast)
Head-to-head
~10-fold higher bypass frequency than natural AP site
May overestimate translesion synthesis efficiency in yeast models
S. cerevisiae oligonucleotide transformation assay
Translesion synthesis (TLS) Saccharomyces cerevisiae Mutagenesis Oligonucleotide transformation assay

3-Hydroxy-2-hydroxymethyltetrahydrofuran: Validated Application Scenarios Based on Quantitative Evidence


Structural Biology of APE1-DNA Complexes (X-ray Crystallography/Cryo-EM)

All published X-ray crystal structures of APE1 bound to DNA have utilized the THF AP site analog [1]. THF's indefinite chemical stability and well-defined, non-labile structure make it the only suitable substrate for obtaining high-resolution structural data on APE1 and other BER enzymes. Its modest kinetic penalty (1.5–2.5× slower than natural AP site) is an acceptable trade-off for the ability to crystallize stable enzyme-substrate complexes [1][2].

Dissection of PCNA-Dependent Long-Patch BER Pathways

Because THF is refractory to repair by the pol β-dependent short-patch BER pathway but fully repaired by the PCNA-dependent pathway, it serves as a selective probe for long-patch BER [1]. In cell extracts or reconstituted systems, THF-containing substrates can be used to quantify the contribution of the PCNA/pol δ branch and to identify factors specifically required for this subpathway [1][2].

Long-Term Stability-Demanding Assays (e.g., Comet Assay Modifications, Single-Molecule Studies)

For experiments requiring extended incubation times, storage of pre-prepared substrates, or single-molecule manipulation where spontaneous degradation would compromise data, THF's exceptional stability (no detectable degradation over >72 hours) is essential [1][2]. Natural AP sites undergo gradual β-elimination, generating strand breaks that confound repair readouts; THF eliminates this background [2].

Application
Selection Property
Validation Focus
Structural biology of APE1–DNA complexes
Stable, non-labile substrate for co-crystallization
Enzyme–substrate complex integrity and high-resolution refinement
Dissection of PCNA-dependent long-patch BER
Selective repair by PCNA/pol δ pathway; resistant to pol β short-patch
Pathway-specific repair activity in cell extracts or reconstituted systems
Long-term stability-demanding assays
Indefinite chemical stability under physiological conditions
Substrate integrity during prolonged incubations, storage, or single-molecule studies
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